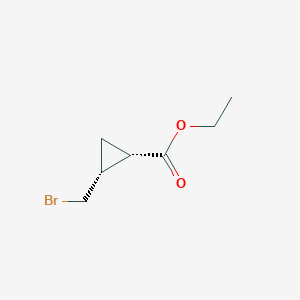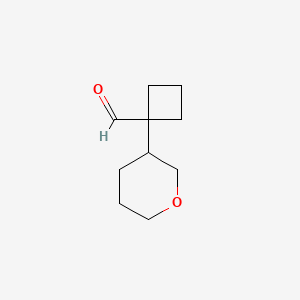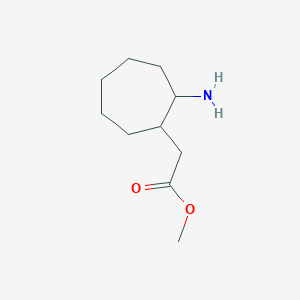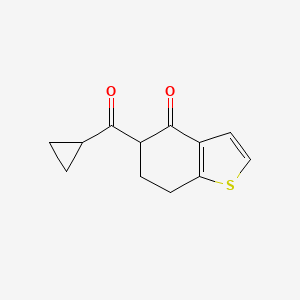
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a chemical compound with the molecular formula C12H12O2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophen-4-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanecarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Various nucleophiles, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the cyclopropanecarbonyl group.
Scientific Research Applications
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development. Its derivatives may exhibit pharmacological activities.
Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophen-4-one: A structurally similar compound without the cyclopropanecarbonyl group.
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one: A similar compound where the sulfur atom is replaced by oxygen.
Uniqueness
5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is unique due to the presence of both the cyclopropanecarbonyl group and the benzothiophene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C12H12O2S/c13-11(7-1-2-7)9-3-4-10-8(12(9)14)5-6-15-10/h5-7,9H,1-4H2 |
InChI Key |
XZHNHRWFKNAEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2CCC3=C(C2=O)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


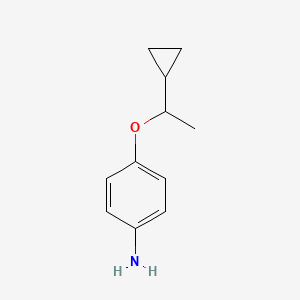
![2-[(But-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13297871.png)
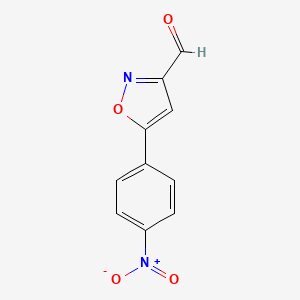
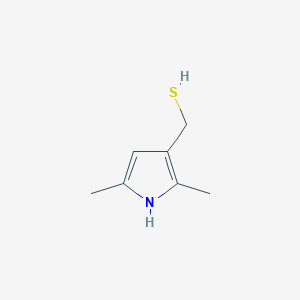
![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B13297878.png)
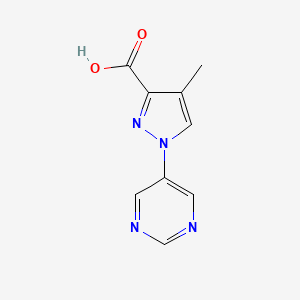
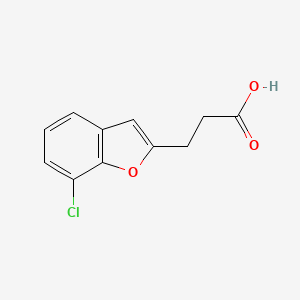
![3-(Imidazo[2,1-B][1,3]thiazol-6-ylmethoxy)azetidine](/img/structure/B13297891.png)
![2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13297895.png)
![9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene](/img/structure/B13297906.png)

